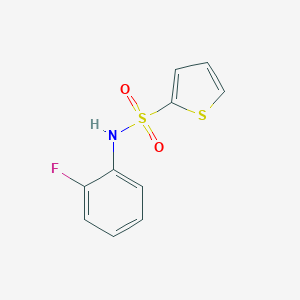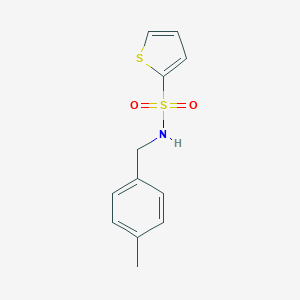![molecular formula C29H23ClF3N3O6S B299298 Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate](/img/structure/B299298.png)
Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate is a chemical compound that has been the subject of research in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate in lab experiments is its potential as an anticancer agent and its ability to reduce inflammation. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
For the study of Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate include further investigations into its mechanism of action, as well as its potential as an insecticide. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate involves the reaction of 4-chloro-3-trifluoromethylbenzenesulfonyl chloride with 2-amino-5-(2-furyl)thiazole to form 4-chloro-3-(trifluoromethyl)phenylsulfonyl-2-amino-5-(2-furyl)thiazole. This is then reacted with 4-carbethoxybenzoylhydrazine to form Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been studied for its potential use as an insecticide.
Eigenschaften
Produktname |
Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate |
|---|---|
Molekularformel |
C29H23ClF3N3O6S |
Molekulargewicht |
634 g/mol |
IUPAC-Name |
ethyl 4-[5-[(E)-[[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C29H23ClF3N3O6S/c1-2-41-28(38)20-10-8-19(9-11-20)26-15-13-22(42-26)17-34-35-27(37)18-36(43(39,40)23-6-4-3-5-7-23)21-12-14-25(30)24(16-21)29(31,32)33/h3-17H,2,18H2,1H3,(H,35,37)/b34-17+ |
InChI-Schlüssel |
CMQCKVIOJNNWJY-KVAAJVFYSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B299215.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299218.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-(2-bromophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B299221.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)



![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)